molecular formula C15H22F3N5O B2523735 1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 2034294-09-0

1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

Cat. No.: B2523735
CAS No.: 2034294-09-0
M. Wt: 345.37
InChI Key: DPNUGBQBRBSBFU-UHFFFAOYSA-N
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Description

This compound is a urea derivative, with a cyclohexyl group, a trifluoromethyl group, and a tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl group. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding to biological targets . The trifluoromethyl group is a common substituent in medicinal chemistry, known for its ability to enhance the metabolic stability and lipophilicity of a compound . The tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl group is a heterocyclic moiety that may contribute to the compound’s potential biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the urea linkage between the cyclohexylamine and the (6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methylamine. This could potentially be achieved through a reaction with an isocyanate or a carbodiimide .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a cyclohexyl group attached to a urea, which is in turn attached to a (6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl group . The presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which may enhance its ability to cross biological membranes .


Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo hydrolysis to yield the corresponding amines and carbon dioxide . The trifluoromethyl group is generally stable under physiological conditions, but can potentially undergo metabolic transformations in the body .

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis and structural analysis of compounds related to "1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea," focusing on their synthesis pathways, crystal structure, and spectral characteristics. For instance, Sañudo et al. (2006) detailed the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, showing the potential for designing compounds with varied functional groups (Sañudo, Marcaccini, Basurto, & Torroba, 2006). Similarly, Inkaya et al. (2013) characterized triazole compounds through X-ray diffraction and DFT studies, illustrating the importance of structural analysis in understanding compound properties (Inkaya, Dinçer, Ekici, & Cukurovalı, 2013).

Heterocyclic Chemistry and Biological Activity

Further studies delve into the synthesis of heterocyclic compounds and their potential biological activities. For example, El-Sawy (2006) investigated the synthesis, antibacterial, and surface activity of 1,2,4-triazole derivatives, indicating the relevance of these compounds in developing new antimicrobial agents (El-Sayed, 2006). This research highlights the versatility of triazole and related heterocyclic compounds in medicinal chemistry and surface science.

Novel Synthesis Routes and Cycloaddition Reactions

The exploration of novel synthesis routes and cycloaddition reactions for the production of triazolo-pyridine derivatives showcases the compound's potential in creating new pharmacologically active agents. The work by Chrovian et al. (2018) on developing a single pot dipolar cycloaddition reaction sequence exemplifies innovative approaches to accessing potent P2X7 antagonists, which are crucial for treating mood disorders (Chrovian et al., 2018).

Anticancer and Antimicrobial Potential

Research by Wang et al. (2015) on modifying N-(6-(2-methoxy-3-(4-fluorophenylsulphonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide to improve anticancer effects and reduce toxicity emphasizes the therapeutic potential of these compounds. The study shows that alkylurea derivatives retain antiproliferative activity and exhibit low acute oral toxicity, suggesting their viability as anticancer agents with minimal side effects (Wang et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and physicochemical properties. As with any chemical compound, appropriate precautions should be taken when handling and storing it to ensure safety .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include in vitro and in vivo studies to determine its potential therapeutic effects and toxicity .

Properties

IUPAC Name

1-cyclohexyl-3-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F3N5O/c16-15(17,18)10-6-7-12-21-22-13(23(12)9-10)8-19-14(24)20-11-4-2-1-3-5-11/h10-11H,1-9H2,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNUGBQBRBSBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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